molecular formula C10H9ClN2O2S2 B5681940 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- CAS No. 153941-62-9

2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]-

Cat. No.: B5681940
CAS No.: 153941-62-9
M. Wt: 288.8 g/mol
InChI Key: OASFRGZUWKBTMY-UHFFFAOYSA-N
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Description

2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a chloro substituent, and a sulfonyl group attached to a methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-aminothiazole with appropriate reagents to introduce the chloro and sulfonyl groups. One common method involves the chlorination of 2-aminothiazole followed by sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for safety, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorothiazole: Similar structure but lacks the sulfonyl group.

    4-Methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the thiazole ring.

    2-Thiazolamine, 5-chloro-4-methyl-: Similar structure but lacks the sulfonyl group.

Uniqueness

2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- is unique due to the combination of the thiazole ring, chloro substituent, and sulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S2/c1-6-2-4-7(5-3-6)17(14,15)9-8(11)16-10(12)13-9/h2-5H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASFRGZUWKBTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354110
Record name 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153941-62-9
Record name 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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